molecular formula C20H16N2O2S2 B2514126 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097894-49-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B2514126
CAS RN: 2097894-49-8
M. Wt: 380.48
InChI Key: YRMVWZPXHNZQJA-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including furan, thiophene, and thiazole . These types of compounds are often of interest due to their potential biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. The initial compound, N-(pyridin-2-yl)furan-2-carboxamide, was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . This was then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding thioamide . The thioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound includes several heterocyclic rings, including furan, thiophene, and thiazole . These rings are connected by various functional groups, including an amide group .


Chemical Reactions Analysis

The compound was subjected to various electrophilic substitution reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation . In these reactions, the substituent entered exclusively the 5-position of the furan ring . The compound was also alkylated with methyl iodide, leading to the formation of a quaternization product at the pyridine nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds containing furan, thiophene, and thiazole units have been synthesized through various chemical reactions. For example, Aleksandrov et al. (2017) and Aleksandrov et al. (2021) detailed the synthesis of compounds through the coupling of aromatic amines with furan-2-carbonyl chloride followed by treatments with phosphorus pentasulfide (P2S5) and oxidation. These synthetic pathways provide insights into the reactivity of these heterocyclic compounds and their potential for further functionalization (Aleksandrov & El’chaninov, 2017; Aleksandrov et al., 2021).

Molecular Characterization and Biological Activity

Cakmak et al. (2022) focused on a thiazole-based heterocyclic amide, which was synthesized and investigated for its antimicrobial activity. The study included detailed molecular characterization by various spectroscopic techniques and theoretical modeling, demonstrating the compound's potential for pharmacological applications due to its good antimicrobial activity against a range of microorganisms (Cakmak et al., 2022).

Anticancer and Antimicrobial Activities

Research on heterocyclic compounds with furan, thiophene, and thiazole units also includes evaluating their biological activities. Sokmen et al. (2014) synthesized triazole Schiff base and amine derivatives, revealing their potent antiurease and antioxidant activities. This suggests the versatility of these compounds in developing new therapeutic agents (Sokmen et al., 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-19(16-13-26-20(22-16)14-6-2-1-3-7-14)21-12-15(17-8-4-10-24-17)18-9-5-11-25-18/h1-11,13,15H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMVWZPXHNZQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

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